REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:12][CH3:13])=[O:11])=[N:8][CH:9]=1)([O-])=O.[H][H]>C(OCC)(=O)C.[Pt]=O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]([O:12][CH3:13])=[O:11])=[N:8][CH:9]=1
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Name
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|
Quantity
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10 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C=1C=CC(=NC1)C(=O)OC
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Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
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[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the catalyst is removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated
|
Type
|
CUSTOM
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Details
|
the product collected
|
Type
|
CUSTOM
|
Details
|
This is recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
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NC=1C=CC(=NC1)C(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |